4-O-tert-Butyldimethylsilyl Epi Lovastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

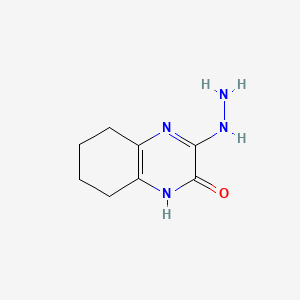

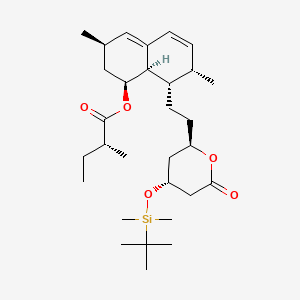

4-O-tert-Butyldimethylsilyl Epi Lovastatin is a protected Lovastatin impurity . It has a molecular weight of 518.8 and a molecular formula of C30H50O5Si . It’s used for research purposes and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of 4-O-tert-Butyldimethylsilyl Epi Lovastatin contains a total of 88 bonds, including 38 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 ten-membered ring, and 2 aliphatic esters .Chemical Reactions Analysis

The specific chemical reactions involving 4-O-tert-Butyldimethylsilyl Epi Lovastatin are not detailed in the search results. As a protected Lovastatin impurity, it’s likely involved in reactions related to the synthesis and metabolism of Lovastatin .Aplicaciones Científicas De Investigación

- Lovastatin, the parent compound of 4-O-tert-Butyldimethylsilyl Epi Lovastatin, is a well-known statin used to lower cholesterol levels. Researchers study its effects on lipid metabolism, atherosclerosis, and cardiovascular diseases .

- Lovastatin derivatives, including 4-O-tert-Butyldimethylsilyl Epi Lovastatin, exhibit potential anticancer activity. Studies explore their impact on cancer cell proliferation, apoptosis, and metastasis inhibition .

- Researchers investigate the immunomodulatory effects of Lovastatin analogs. These compounds may influence immune responses, making them relevant for autoimmune diseases and transplantation research .

- Lovastatin derivatives show promise in neuroprotection. Investigations focus on their potential to mitigate neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .

- 4-O-tert-Butyldimethylsilyl Epi Lovastatin and related compounds exhibit antifungal properties. Researchers explore their efficacy against fungal infections, including Candida and Aspergillus species .

- Scientists study Lovastatin derivatives as carriers in drug delivery systems. Their lipophilic nature and potential bioavailability make them interesting candidates for targeted drug delivery .

Cholesterol Regulation and Cardiovascular Health

Anticancer Properties

Immunomodulation

Neuroprotection and Neurodegenerative Diseases

Antifungal Activity

Drug Delivery Systems

Mecanismo De Acción

While the specific mechanism of action for 4-O-tert-Butyldimethylsilyl Epi Lovastatin is not provided, Lovastatin, from which it is derived, is known to inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

Safety and Hazards

Direcciones Futuras

The future directions for research on 4-O-tert-Butyldimethylsilyl Epi Lovastatin are not explicitly mentioned in the search results. Given its role as a protected Lovastatin impurity, future research may focus on its synthesis, properties, and potential applications in the study of Lovastatin and related compounds .

Propiedades

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJIMXHROAZNZ-LLDGAUDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747265 |

Source

|

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82978-03-8 |

Source

|

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

![L-[1-13C]Fucose](/img/structure/B583657.png)

![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)